Benzyl 3-hydroxy-2-methylpropylcarbamate
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Overview
Description
Benzyl 3-hydroxy-2-methylpropylcarbamate is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It is characterized by a benzyl group attached to a carbamate moiety, which is further linked to a 3-hydroxy-2-methylpropyl group. This compound is used as a building block in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 3-hydroxy-2-methylpropylcarbamate can be synthesized through the reaction of benzyl chloroformate with 3-hydroxy-2-methylpropylamine under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also be explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-hydroxy-2-methylpropylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzyl 3-oxo-2-methylpropylcarbamate.
Reduction: Formation of benzyl 3-hydroxy-2-methylpropylamine.
Substitution: Formation of substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-hydroxy-2-methylpropylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl 3-hydroxy-2-methylpropylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the 3-hydroxy-2-methylpropyl group.
3-Hydroxy-2-methylpropyl carbamate: Lacks the benzyl group.
Benzyl 3-hydroxypropylcarbamate: Similar structure but without the methyl group on the propyl chain.
Uniqueness
Benzyl 3-hydroxy-2-methylpropylcarbamate is unique due to the presence of both the benzyl and 3-hydroxy-2-methylpropyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
benzyl N-(3-hydroxy-2-methylpropyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10(8-14)7-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODDZNUTPRANEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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